molecular formula C26H22Br3N3O6 B15020664 2-bromo-4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

2-bromo-4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B15020664
M. Wt: 712.2 g/mol
InChI Key: DWYSREDXRGNYSA-PNQUVVCRSA-N
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Description

2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by its multiple bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and nitration. The process begins with the bromination of the aromatic ring using bromine (Br2) and a catalyst such as FeBr3 . The final steps involve the formation of the amide and ester linkages under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4), lithium aluminum hydride (LiAlH4), and various catalysts such as FeBr3 .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H22Br3N3O6

Molecular Weight

712.2 g/mol

IUPAC Name

[2-bromo-4-[(E)-[[2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C26H22Br3N3O6/c1-14(2)19-11-20(27)15(3)24(29)25(19)37-13-23(33)31-30-12-16-4-9-22(21(28)10-16)38-26(34)17-5-7-18(8-6-17)32(35)36/h4-12,14H,13H2,1-3H3,(H,31,33)/b30-12+

InChI Key

DWYSREDXRGNYSA-PNQUVVCRSA-N

Isomeric SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)C)Br

Canonical SMILES

CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)C(C)C)Br

Origin of Product

United States

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